(1R,2R)-2-methylcyclopropane-1-carbaldehyde
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Overview
Description
(1R,2R)-2-methylcyclopropane-1-carbaldehyde is a chiral cyclopropane derivative with a unique structural configuration. This compound is characterized by the presence of a cyclopropane ring substituted with a methyl group and an aldehyde functional group. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of the substituents around the cyclopropane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-methylcyclopropane-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclopropanation of alkenes using diazo compounds or carbenes. For instance, the reaction of an alkene with a diazo compound in the presence of a metal catalyst can lead to the formation of the cyclopropane ring. The subsequent introduction of the aldehyde group can be achieved through oxidation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by functional group transformations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-methylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Substituted cyclopropane derivatives
Scientific Research Applications
(1R,2R)-2-methylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral ligands for asymmetric catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (1R,2R)-2-methylcyclopropane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activity. The cyclopropane ring’s strained structure can also influence its reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-diphenylethane-1,2-diol: A chiral compound with a similar cyclopropane ring structure but different substituents.
(1R,2R)-1,2-cyclohexanedimethanol: Another chiral compound with a cyclohexane ring instead of a cyclopropane ring
Uniqueness
(1R,2R)-2-methylcyclopropane-1-carbaldehyde is unique due to its specific (1R,2R) configuration and the presence of both a methyl group and an aldehyde functional group on the cyclopropane ring
Properties
CAS No. |
1226589-78-1 |
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Molecular Formula |
C5H8O |
Molecular Weight |
84.1 |
Purity |
95 |
Origin of Product |
United States |
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